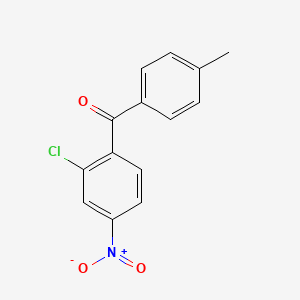
(2-chloro-4-nitrophenyl)(4-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-chloro-4-nitrophenyl)(4-methylphenyl)methanone, also known as CNM, is a chemical compound that belongs to the class of nitroaromatic ketones. CNM has been widely used in scientific research due to its unique properties, including its ability to inhibit the activity of various enzymes and its potential as a drug candidate for the treatment of certain diseases.
作用机制
(2-chloro-4-nitrophenyl)(4-methylphenyl)methanone inhibits the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding. This mechanism of action has been studied extensively in the context of acetylcholinesterase inhibition. This compound has been shown to bind to the active site of acetylcholinesterase and prevent the breakdown of acetylcholine, leading to increased levels of this neurotransmitter.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using (2-chloro-4-nitrophenyl)(4-methylphenyl)methanone in lab experiments include its ability to inhibit the activity of various enzymes and its potential as a drug candidate for the treatment of certain diseases. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on (2-chloro-4-nitrophenyl)(4-methylphenyl)methanone. First, further studies are needed to fully understand its mechanism of action and potential side effects. Second, studies are needed to determine the efficacy of this compound as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Third, studies are needed to optimize the synthesis method of this compound to produce higher yields and higher purity. Fourth, studies are needed to determine the potential of this compound as a tool for studying enzyme inhibition and other biochemical processes. Finally, studies are needed to determine the potential of this compound as a diagnostic tool for the detection of certain diseases.
合成方法
The synthesis of (2-chloro-4-nitrophenyl)(4-methylphenyl)methanone involves the reaction of 2-chloro-4-nitrobenzaldehyde with 4-methylbenzylmagnesium chloride in the presence of a palladium catalyst. The resulting product is then treated with acid to yield this compound. This method has been optimized to produce high yields of this compound with high purity.
科学研究应用
(2-chloro-4-nitrophenyl)(4-methylphenyl)methanone has been extensively studied for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can improve cognitive function in individuals with Alzheimer's disease.
属性
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(16(18)19)8-13(12)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTSJSCLYNSRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B5773725.png)
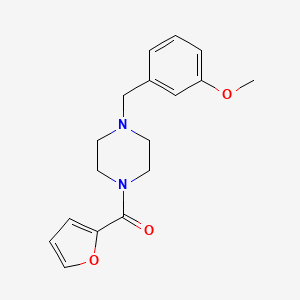

![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)
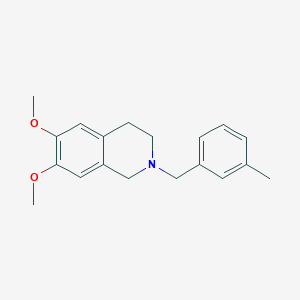
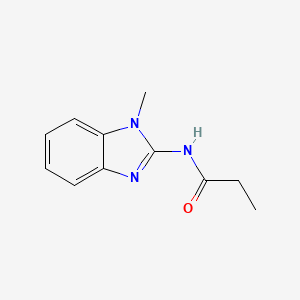
![ethyl 2-[(methoxyacetyl)amino]benzoate](/img/structure/B5773777.png)
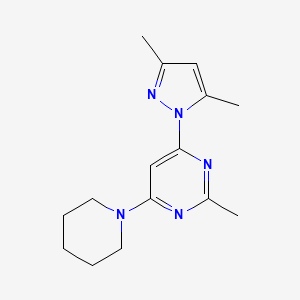
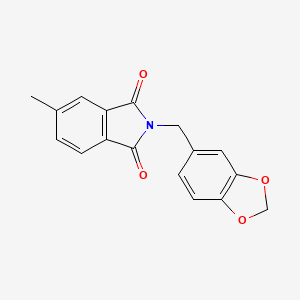
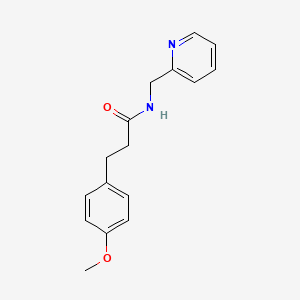
![diethyl 3-methyl-5-{[(2-methylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5773805.png)
![2-(2-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5773808.png)
![1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone](/img/structure/B5773811.png)

